4,4,4-Trifluorobut-2-enol (cis)

Description

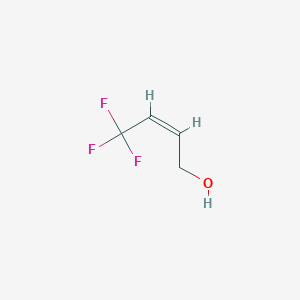

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4,4,4-trifluorobut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O/c5-4(6,7)2-1-3-8/h1-2,8H,3H2/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTWQLLIVDODPQ-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C\C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83706-94-9, 83706-98-3 | |

| Record name | (2E)-4,4,4-trifluorobut-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.271.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4,4,4-Trifluoro-2-buten-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 4,4,4-trifluorobut-2-enol is often achieved through radical trifluoroacetylation processes involving visible light-mediated reactions. These methods allow for the selective functionalization of alkenes, producing α,β-unsaturated trifluoromethyl ketones that serve as key intermediates in pharmaceutical synthesis .

Table 1: Synthesis Methods and Yields

Applications in Medicinal Chemistry

The incorporation of trifluoromethyl groups into drug candidates has been shown to enhance their biological activity and metabolic stability. Research indicates that derivatives of 4,4,4-trifluorobut-2-enol exhibit potential as enzyme inhibitors for various targets, including:

- Herpesvirus Protease

- Histone Deacetylase

- SARS-CoV 3CL Protease

These compounds can significantly increase binding affinity due to the high electronegativity of the trifluoromethyl group .

Case Study: Trifluoromethyl Ketones as Drug Precursors

A study demonstrated the synthesis of several anti-inflammatory drugs using 4,4,4-trifluorobut-2-enol as a precursor. Notable examples include:

- Mavacoxib

- Celecoxib

These drugs were synthesized via a photoredox protocol that allowed for efficient incorporation of the trifluoromethyl moiety into complex structures .

Applications in Organic Synthesis

In organic synthesis, 4,4,4-trifluorobut-2-enol serves as a versatile building block for the development of various fluorinated compounds. Its ability to undergo regioselective cycloaddition reactions with azomethine ylides has been extensively studied.

Table 2: Cycloaddition Reactions Involving 4,4,4-Trifluorobut-2-enol

| Reaction Type | Product Type | Reference |

|---|---|---|

| Regioselective cycloaddition | Metallo-azomethine ylides | |

| Formation of highly functionalized derivatives | Various |

Advanced Material Science Applications

Fluorinated compounds like 4,4,4-trifluorobut-2-enol are also explored for their potential in material science. Their unique properties can be harnessed in developing advanced materials with specific thermal and mechanical characteristics.

Comparison with Similar Compounds

4,4,4-Trifluorobut-2-enenitrile (CAS 406-86-0)

Ethyl 3-amino-4,4,4-trifluorobut-2-enoate (CAS 372-29-2)

4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione (CAS 326-91-0)

- Key Differences : Features a thienyl aromatic ring and two ketone groups, enabling conjugation and metal coordination.

4,4,4-Trifluoro-3-(3-indolyl)butyric Acid (CAS 3153233-36-4)

- Key Differences : Includes an indole ring and carboxylic acid (-COOH), suggesting biological activity (e.g., enzyme inhibition).

- Impact : Acidic proton enables salt formation, improving bioavailability in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.